3-Bromo-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring and a pyridine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Pyridine is a six-membered ring with one nitrogen atom, and it’s a common structure in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrolidine and pyridine rings would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine and pyridine rings can undergo various reactions including oxidations, halogenations, and C-C bond formations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine, has a molecular weight of 245.09 .Scientific Research Applications
Synthesis Methodologies
Synthesis of 3-Bromo-1-(3-Chloro-2-Pyridinyl)-1H-Pyrazole-5-Carboxylic Acid : An important intermediate in the synthesis of new insecticides. This study describes a synthesis method with phosphorus oxybromide as a bromination agent, noted for its simplicity and efficiency (Niu Wen-bo, 2011).
Synthesis of Novel 3-Bromo-1-(3-Chloro-2-Pyridinyl)-1H-Pyrazole-5-Carboxylic Acid Amide Compounds : Highlights the creation of new compounds from 2,3-dichloropyridine, exploring innovative routes for amide compound synthesis (Yang Yun-shang, 2011).
Biological Activities
Antimicrobial Activity of Cyanopyridine Derivatives : This study utilized a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, to synthesize new derivatives with significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Synthesis and Microbiological Activity of Mercapto-Pyridine Derivatives : Another study explored the synthesis of derivatives from 2-mercapto-4-(pyrrolidin-1-yl)pyridine, which is structurally similar, showing significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-11-14(18)5-2-6-15(11)24(21,22)20-9-7-12(10-20)23-16-13(17)4-3-8-19-16/h2-6,8,12H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVOCMHYKPLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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